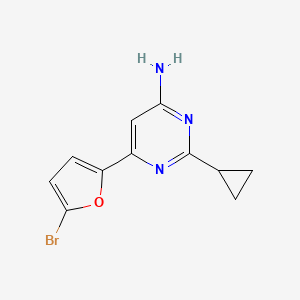

6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, dichlorophenylfurylnicotinamidine regioisomers were prepared from corresponding dichlorophenylfurylnicotinonitriles when treated with lithium bis (trimethylsilyl)amide and subsequent deprotection, then hydrogen chloride salt formation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using computational Density Functional Theory (DFT) and related methodologies. A single-crystal X-ray diffraction (SCXRD) analysis was performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. Computational assessments provided insights into electronic structure and chemical reactivity. Molecular modeling showed the smallest HOMO-LUMO gap for analogue 6- [5- (3,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride (1.91 eV), followed by 6- [5- (2,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride (1.92 eV), suggesting 6- [5- (3,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride has the highest chemical reactivity among the investigated amidines .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1-(5-Bromofuran-2-yl)ethanone has a molecular weight of 189.01 and is stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

The scientific research on compounds structurally related to 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-amine focuses primarily on chemical synthesis methods, regioselectivity in reactions, and potential applications in various fields including medicinal chemistry. Although the exact compound is not directly mentioned, insights can be drawn from research on closely related chemical entities.

Amination and Regioselectivity : Research explores the amination processes of pyrimidine derivatives and the influence of substituents on reaction outcomes. For example, amination of halogenated pyrimidines with potassium amide in liquid ammonia has been studied, showing variations in product based on the choice of halogen and the accessibility of the pyrimidine nucleus (Rasmussen & Plas, 2010; Kroon & Plas, 2010). These studies highlight the complexity of chemical reactions involving pyrimidine derivatives and the importance of structural features in determining reaction pathways.

Synthesis of Pyrimidine Derivatives : Investigations into regioselective displacement reactions with ammonia on bromo-dichloro-methylpyrimidine demonstrate the synthesis of bromo-chloro-methylpyrimidin-4-amine as a main product, indicating the potential for diverse chemical transformations within the pyrimidine framework (Doulah et al., 2014). Such findings are valuable for the development of novel compounds with potential applications in drug discovery and material science.

Novel Synthetic Pathways : Research into the cine-amination of bromopyrimidines reveals intricate reaction mechanisms and the formation of aminopyrimidine derivatives, providing insights into novel synthetic pathways that could be applicable to the synthesis of this compound (Rasmussen et al., 1978). These methodologies underscore the versatility of pyrimidine derivatives as intermediates in organic synthesis.

Anticancer and Antimicrobial Activities : Some derivatives have shown promising anticancer and antimicrobial activities, hinting at the potential biomedical applications of compounds within this chemical class. For instance, substituted 2-aminopyrimidine derivatives have been evaluated for their in vitro anticancer and antimicrobial activities, revealing some compounds with significant efficacy (Mathew & Ezhilarasi, 2021). Such studies are crucial for identifying new therapeutic agents.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study of similar compounds presents a comprehensive exploration of the structure–reactivity relationship. The synergistic integration of synthetic chemistry, biological screening, and computational analyses enabled key structure-activity relationships to be established, paving the way for further lead optimization efforts . These initial promising findings warrant ongoing medicinal chemistry endeavors to identify clinical candidates boasting enhanced selectivity and wider therapeutic windows .

Eigenschaften

IUPAC Name |

6-(5-bromofuran-2-yl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-9-4-3-8(16-9)7-5-10(13)15-11(14-7)6-1-2-6/h3-6H,1-2H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTIRXSHWPCGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221200 | |

| Record name | 6-(5-Bromo-2-furanyl)-2-cyclopropyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249549-42-5 | |

| Record name | 6-(5-Bromo-2-furanyl)-2-cyclopropyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249549-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(5-Bromo-2-furanyl)-2-cyclopropyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

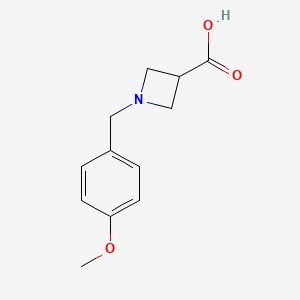

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)